

# 5-Benzoylpentanoic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *5-Benzoylpentanoic acid*

Cat. No.: *B160681*

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CAS Number: 4144-62-1

This technical guide provides an in-depth overview of **5-Benzoylpentanoic acid**, also known as 6-oxo-6-phenylhexanoic acid.<sup>[1][2][3]</sup> It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis, and biological activities. This document includes detailed experimental protocols and visualizations to support its use in a laboratory setting.

## Chemical and Physical Properties

**5-Benzoylpentanoic acid** is a chemical compound with the molecular formula  $C_{12}H_{14}O_3$  and a molecular weight of 206.24 g/mol.<sup>[1][4][5][6][7]</sup> It presents as a white to off-white powder or crystalline solid.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **5-Benzoylpentanoic Acid**

Property	Value	Reference
CAS Number	4144-62-1	[4][5][6][7][8]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>3</sub>	[1][4][5][6][7]
Molecular Weight	206.24 g/mol	[1][4][5][6][7]
IUPAC Name	6-oxo-6-phenylhexanoic acid	[1]
Synonyms	5-Benzoylvaleric acid, delta-Benzoylvaleric acid	[8]
Appearance	White to Almost white powder to crystal	[1]
Melting Point	76.0 to 79.0 °C	[1]
Flash Point	75 °C	[4][6]
Complexity	217	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	6	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **5-Benzoylpentanoic acid**.

Table 2: Spectroscopic Data of **5-Benzoylpentanoic Acid**

Spectroscopy	Data	Reference
<sup>13</sup> C NMR	Spectral data available in PubChem CID 223595	<a href="#">[1]</a>
IR Spectra	Characteristic broad O-H stretch from 2500-3300 cm <sup>-1</sup> , C=O stretch around 1710 cm <sup>-1</sup> (dimeric).	<a href="#">[1]</a>
Mass Spectrometry	Major peaks (m/z): 105, 77, 120. Molecular ion peak at 206.	<a href="#">[1]</a>
Raman Spectra	Data available in PubChem CID 223595	<a href="#">[1]</a>

## Synthesis of 5-Benzoylpentanoic Acid

A common method for the synthesis of **5-Benzoylpentanoic acid** is through the Friedel-Crafts acylation of benzene with adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>).

### Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of **5-Benzoylpentanoic acid**.

Materials:

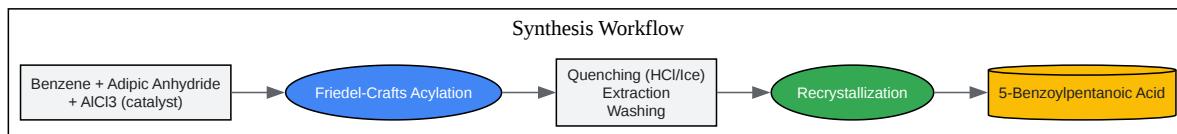
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous benzene
- Adipic anhydride
- Anhydrous dichloromethane (DCM) as solvent
- Concentrated hydrochloric acid (HCl)

- Ice
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Addition funnel
- Magnetic stirrer
- Separatory funnel

**Procedure:**

- Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using a drying tube.
- To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Dissolve adipic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.
- Add the adipic anhydride solution dropwise to the stirred  $\text{AlCl}_3$  suspension over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture.
- Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **5-Benzoylpentanoic acid**.



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Caption: Workflow for the synthesis of **5-Benzoylpentanoic acid**.

## Biological Activity and Applications

**5-Benzoylpentanoic acid** has been identified as a compound with notable biological activities, making it a subject of interest in drug development and research.

### Bactericidal Activity

**5-Benzoylpentanoic acid** has been shown to be an effective bactericidal agent against both Gram-positive and Gram-negative bacteria.[4][6]

This protocol outlines the broth microdilution method to determine the MIC of **5-Benzoylpentanoic acid**.

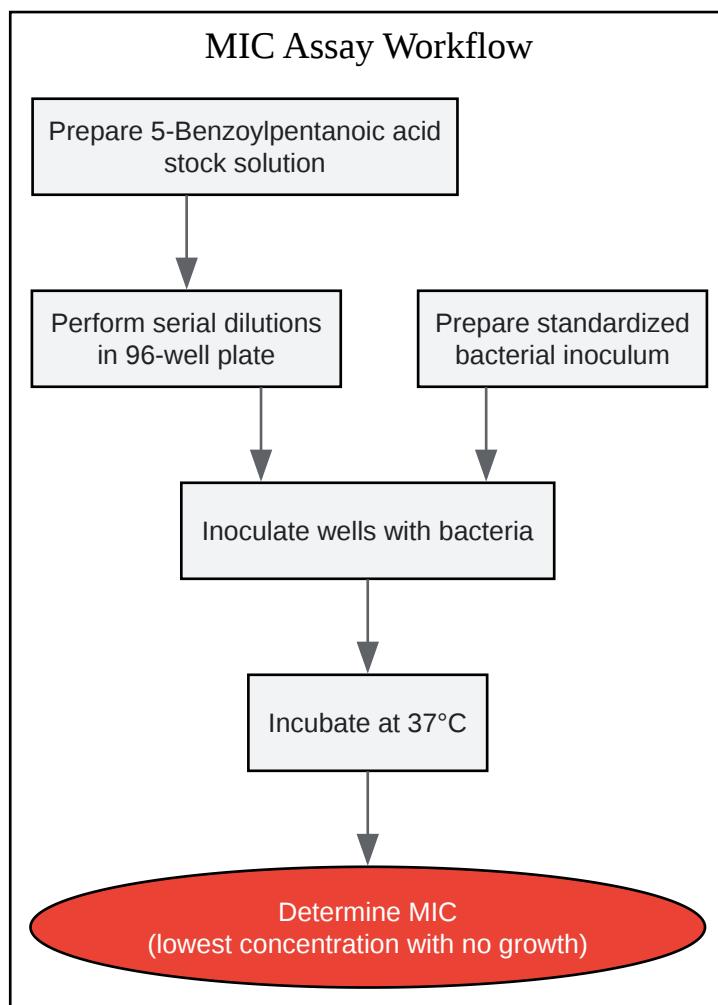
Materials:

- **5-Benzoylpentanoic acid**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Preparation of **5-Benzoylpentanoic Acid** Stock Solution: Prepare a stock solution of **5-Benzoylpentanoic acid** in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.
- Inoculum Preparation: Culture the bacterial strains overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately  $1.5 \times 10^8$  CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Serial Dilution: In a 96-well plate, perform serial twofold dilutions of the **5-Benzoylpentanoic acid** solution in CAMHB.
- Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (bacteria in CAMHB without the compound) and a sterility control well (CAMHB only).
- Incubation: Incubate the plate at 37 °C for 18-24 hours.

- MIC Determination: The MIC is the lowest concentration of **5-Benzoylpentanoic acid** at which there is no visible growth of the bacteria.



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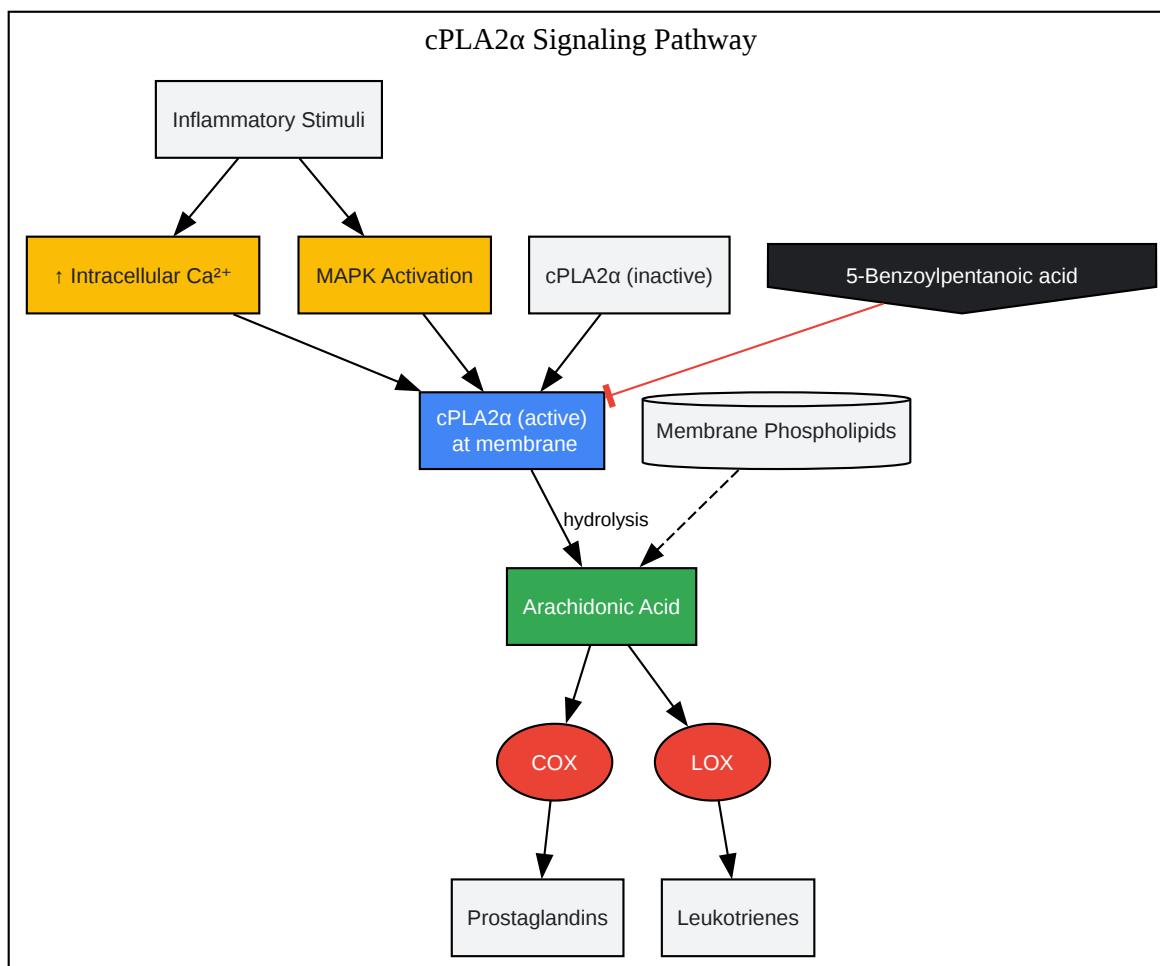
Caption: Workflow for the MIC determination assay.

## Enzyme Inhibition

**5-Benzoylpentanoic acid** has been investigated for its inhibitory activity against enzymes, including cytosolic phospholipase A<sub>2</sub>α (cPLA<sub>2</sub>α).

cPLA<sub>2</sub>α is a key enzyme in the inflammatory pathway, responsible for the release of arachidonic acid from membrane phospholipids. Inhibition of cPLA<sub>2</sub>α can therefore modulate inflammatory responses. The activation of cPLA<sub>2</sub>α is typically initiated by an increase in

intracellular calcium ( $\text{Ca}^{2+}$ ) and phosphorylation by mitogen-activated protein kinases (MAPKs).<sup>[8]</sup> Once activated, cPLA $2\alpha$  translocates to the membrane and hydrolyzes phospholipids, releasing arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.<sup>[4]</sup>



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Caption: The cPLA $2\alpha$  signaling pathway and the inhibitory action of **5-Benzoylpentanoic acid**.

This protocol provides a general framework for assessing the inhibitory effect of **5-Benzoylpentanoic acid** on cPLA $2\alpha$  activity.

#### Materials:

- Recombinant human cPLA $2\alpha$
- Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)
- Assay buffer (e.g., Tris-HCl with CaCl<sub>2</sub>)
- **5-Benzoylpentanoic acid**
- 96-well black microtiter plates
- Fluorescence plate reader

#### Procedure:

- Compound Preparation: Prepare serial dilutions of **5-Benzoylpentanoic acid** in the assay buffer.
- Enzyme and Substrate Preparation: Dilute the cPLA $2\alpha$  enzyme and the fluorescent phospholipid substrate to their working concentrations in the assay buffer.
- Assay Reaction: In a 96-well plate, add the assay buffer, the **5-Benzoylpentanoic acid** dilutions (or vehicle control), and the cPLA $2\alpha$  enzyme.
- Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorescent phospholipid substrate to each well.
- Incubation: Incubate the plate at 37 °C for a specified period (e.g., 30-60 minutes), protected from light.
- Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore. The increase in fluorescence corresponds to the hydrolysis of the substrate by cPLA $2\alpha$ .

- Data Analysis: Calculate the percentage of inhibition for each concentration of **5-Benzoylpentanoic acid** and determine the IC<sub>50</sub> value.

## Safety Information

**5-Benzoylpentanoic acid** is classified as an irritant.[\[1\]](#) It is important to handle this compound with appropriate personal protective equipment.

GHS Hazard Statements:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)

Precautionary Statements:

- P264: Wash skin thoroughly after handling.[\[1\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[1\]](#)
- P302+P352: IF ON SKIN: Wash with plenty of water.[\[1\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)

## Conclusion

**5-Benzoylpentanoic acid** is a versatile chemical compound with established biological activities that warrant further investigation, particularly in the fields of antibacterial and anti-inflammatory drug discovery. This technical guide provides a comprehensive summary of its properties, synthesis, and methods for evaluating its biological effects, serving as a valuable resource for the scientific community.

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